

# CAS number 2207957-90-0 AB-CHMINACA metabolite

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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An In-depth Technical Guide to AB-CHMINACA Metabolite (CAS Number: 2207957-90-0) and Related Metabolites

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in recreational products.[1] Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the metabolism of AB-CHMINACA, with a specific focus on the metabolite corresponding to CAS number 2207957-90-0, also known as **AB-CHMINACA metabolite M5A**.

### **Metabolism of AB-CHMINACA**

The metabolism of AB-CHMINACA is extensive, primarily occurring in the liver. The metabolic pathways involve Phase I and Phase II reactions, leading to the formation of numerous metabolites. In vitro studies using human liver microsomes (HLMs) have identified up to 26 metabolites.[1] The primary metabolic transformations include:

 Hydroxylation: This is a major metabolic route, with the addition of hydroxyl groups to the cyclohexyl ring and the isopropyl group. Cytochrome P450 enzymes, particularly CYP3A4,



are the main catalysts for these reactions.[1]

- Amide Hydrolysis: The terminal amide bond can be hydrolyzed to form a carboxylic acid metabolite (M2).
- Carboxylation: Further oxidation can lead to the formation of carboxylated metabolites.[1]
- Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[1]

The metabolite with CAS number 2207957-90-0 is 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid (M5A), which results from both hydroxylation of the cyclohexyl ring and hydrolysis of the valine amide linkage.

# Data Presentation Physicochemical Properties of AB-CHMINACA and Key Metabolites



Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Formal Name
AB-CHMINACA	1185887-21-2	C20H28N4O2	356.5	N-[(1S)-1- (aminocarbonyl)- 2- methylpropyl]-1- (cyclohexylmethy l)-1H-indazole-3- carboxamide
Metabolite M2	1185887-51-7	C20H27N3O3	357.5	N-[[1- (cyclohexylmethy l)-1H-indazol-3- yl]carbonyl]-L- valine
Metabolite M5A	2207957-90-0	C15H18N2O3	274.3	1-((4- hydroxycyclohex yl)methyl)-1H- indazole-3- carboxylic acid

**Pharmacological Data** 

Compound	Target Receptor(s)	Affinity (Ki)	Activity
AB-CHMINACA	CB1, CB2	0.78 nM (CB1)	Potent full agonist[2]
Metabolites	CB1, CB2	Generally lower than parent compound	Some hydroxylated metabolites retain significant activity at cannabinoid receptors.[4]

# **Analytical Data for Metabolite Detection**



Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Hair	0.5 - 10 pg/mg	2 - 50 pg/mg	[5]
LC-MS/MS	Urine	-	0.01 - 0.1 ng/mL	[6]
GC-MS	Seized Material	0.15 - 17.89 μg/mL	-	[6]

# Experimental Protocols In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for studying the metabolism of AB-CHMINACA using HLMs.

- Incubation Mixture Preparation:
  - Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol).
  - In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and the AB-CHMINACA stock solution (final concentration typically 0.5 μM).[7]
  - Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Metabolic Reaction:
  - Add a solution of NADPH (cofactor) to initiate the enzymatic reaction.
  - Incubate the mixture at 37°C for a specified time (e.g., 1-3 hours).[8]
- Termination of Reaction:
  - Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[8]



- · Sample Preparation for Analysis:
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent for LC-MS analysis.

## Analysis of Metabolites in Urine by LC-MS/MS

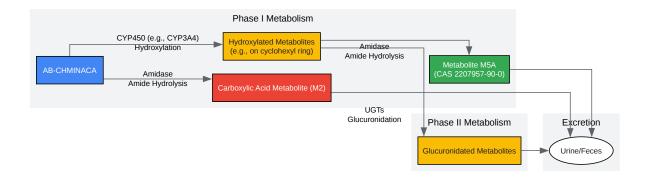
This protocol provides a general workflow for the detection and quantification of AB-CHMINACA metabolites in urine samples.

- Sample Pre-treatment (Hydrolysis of Glucuronides):
  - To a 2 mL urine sample, add a solution of β-glucuronidase in a suitable buffer (e.g., phosphate buffer, pH 4).[9]
  - Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
- Extraction (Liquid-Liquid Extraction LLE):
  - After hydrolysis, add an organic extraction solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[10]
  - Vortex or mix thoroughly for an extended period (e.g., 15 minutes) to ensure efficient extraction.[10]
  - Centrifuge the sample to separate the aqueous and organic layers.
- Sample Preparation for Analysis:
  - Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[10]
  - Reconstitute the dried extract in a methanol and acetic acid solution for injection into the LC-MS/MS system.[10]



- LC-MS/MS Analysis:
  - Employ a suitable C18 column for chromatographic separation.
  - Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[11]
  - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for targeted analysis of specific metabolites.

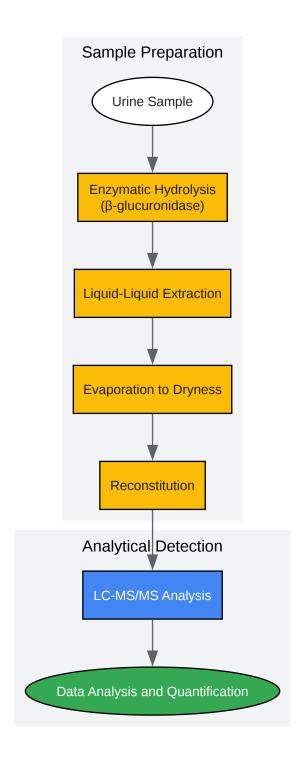
### **Visualizations**



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Caption: Metabolic pathway of AB-CHMINACA.





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Caption: Experimental workflow for urine analysis.



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